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Compound of Interest

Compound Name: Ivacaftor-d9

Cat. No.: B606829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the exploratory studies on

the metabolites of Ivacaftor-d9 (also known as CTP-656 or deutivacaftor). By strategically

replacing hydrogen atoms with deuterium, Ivacaftor-d9 was designed to alter the metabolic

profile of Ivacaftor, a potent cystic fibrosis transmembrane conductance regulator (CFTR)

potentiator. This guide delves into the quantitative data, experimental protocols, and underlying

metabolic pathways associated with Ivacaftor-d9 and its metabolites, offering a critical

resource for researchers in the field of cystic fibrosis and drug development.

Introduction: The Rationale for Deuteration
Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) patients with specific CFTR gene

mutations. However, it undergoes extensive metabolism in humans, primarily by the

cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two major metabolites:

M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[1][2] The active metabolite, M1,

possesses approximately one-sixth the potency of the parent drug, while M6 is considered

largely inactive.[3] This rapid metabolism necessitates twice-daily dosing of Ivacaftor.

The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can slow

down the rate of metabolism.[4][5] This "deuterium effect" is attributed to the stronger carbon-

deuterium bond compared to the carbon-hydrogen bond, making it more difficult for metabolic

enzymes to break.[4] Ivacaftor-d9 was developed with this principle in mind, aiming to improve
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the pharmacokinetic profile of Ivacaftor, potentially allowing for once-daily dosing and improving

patient adherence.[1][2]

Quantitative Analysis of Ivacaftor-d9 and its
Metabolites
Exploratory studies have demonstrated a significantly improved pharmacokinetic profile for

Ivacaftor-d9 compared to its non-deuterated counterpart. A key finding is that upon

administration of Ivacaftor-d9, the parent drug constitutes the majority of the plasma exposure,

in contrast to Ivacaftor, where metabolites contribute significantly.[6] The deuterated M1 and

M6 metabolites of Ivacaftor-d9 have been shown to have pharmacological activity equivalent

to their corresponding non-deuterated metabolites.[1][2]

Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for Ivacaftor

and Ivacaftor-d9 from preclinical and clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Ivacaftor and Ivacaftor-d9 in Male

Sprague-Dawley Rats (10 mg/kg, oral administration)

Compound Cmax (ng/mL)
AUC0-24hr
(hr*ng/mL)

C24hr (ng/mL) t1/2 (hours)

Ivacaftor 1970 24,260 413 13.9

Ivacaftor-d9

(CTP-656)
1970 (15%) 24,260 (17%) 413 (19%) 13.9

Data presented as mean (%CV). Source:[7]

Table 2: Comparative Pharmacokinetic Parameters of Ivacaftor and Ivacaftor-d9 in Male

Beagle Dogs (3.0 mg/kg, oral administration)
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Compound Cmax (ng/mL)
AUC0-24hr
(hr*ng/mL)

C24hr (ng/mL) t1/2 (hours)

Ivacaftor 3643 49,782 1418 22.8

Ivacaftor-d9

(CTP-656)
3643 (9%) 49,782 (31%) 1418 (31%) 22.8

Data presented as mean (%CV). Source:[7]

Table 3: Mean Pharmacokinetic Parameters of Ivacaftor-d9 (CTP-656) in Healthy Volunteers

(Single 150 mg dose)

Parameter Value

t1/2 (hours) 15.9

Cmax (ng/mL) Data not explicitly provided in the search results

AUC (hr*ng/mL) Data not explicitly provided in the search results

Source:[1][2]

Note: While the synthesis of deuterated M1 and M6 metabolites has been reported, specific

quantitative pharmacokinetic data for these metabolites from in vivo studies are not extensively

available in the public domain.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploratory

studies of Ivacaftor-d9 and its metabolites.

In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of a compound when incubated with

human liver microsomes, a common in vitro model for studying drug metabolism.

Objective: To determine the rate of metabolism of Ivacaftor-d9 compared to Ivacaftor.
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Materials:

Ivacaftor and Ivacaftor-d9

Pooled human liver microsomes (HLM)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (for reaction termination)

Internal standard for LC-MS/MS analysis

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare a stock solution of the test compounds (Ivacaftor and Ivacaftor-d9) in a suitable

organic solvent (e.g., DMSO).

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL)

in phosphate buffer.

Incubation:

In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test

compound.
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Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Time Points and Termination:

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding

an equal volume of ice-cold acetonitrile containing an internal standard.

Sample Processing:

Centrifuge the plate to pellet the precipitated proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the remaining

parent compound at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

The slope of the linear regression line represents the elimination rate constant (k).

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Ussing Chamber Electrophysiology for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial

tissues and is crucial for assessing the activity of CFTR modulators.

Objective: To measure the effect of Ivacaftor-d9 and its metabolites on CFTR-mediated

chloride transport in primary human bronchial epithelial (HBE) cells.

Materials:
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Differentiated primary HBE cells cultured on permeable supports

Ussing chamber system

Voltage-clamp amplifier

Krebs-bicarbonate Ringer (KBR) solution

Forskolin (a CFTR activator)

CFTRinh-172 (a CFTR inhibitor)

Test compounds (Ivacaftor-d9 and its metabolites)

Gas mixture (95% O2, 5% CO2)

Procedure:

Cell Culture Preparation:

Culture primary HBE cells from CF patients on permeable supports at an air-liquid

interface to allow for differentiation into a polarized epithelium.

Ussing Chamber Setup:

Mount the permeable support with the HBE cell monolayer in the Ussing chamber,

separating the apical and basolateral chambers.

Fill both chambers with pre-warmed and gassed KBR solution.

Maintain the temperature at 37°C and continuously bubble the solutions with the gas

mixture.

Electrophysiological Measurements:

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc),

which reflects the net ion transport.

Allow the baseline Isc to stabilize.
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Pharmacological Modulation:

Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

Add the test compound (Ivacaftor-d9 or its metabolites) to the apical chamber and record

the change in Isc.

Add forskolin to the apical chamber to activate CFTR and measure the stimulated Isc.

Finally, add CFTRinh-172 to the apical chamber to inhibit CFTR-mediated current and

confirm the specificity of the response.

Data Analysis:

Calculate the change in Isc (ΔIsc) in response to each compound.

Compare the ΔIsc values for Ivacaftor-d9 and its metabolites to that of Ivacaftor to

determine their relative potencies.

Patch-Clamp Electrophysiology for Single-Channel
Analysis
Patch-clamp electrophysiology allows for the direct measurement of the activity of individual ion

channels, providing detailed insights into the mechanism of action of CFTR modulators.

Objective: To determine the effect of Ivacaftor-d9 on the open probability (Po) of single CFTR

channels.

Materials:

Cells expressing the target CFTR mutation (e.g., G551D)

Patch-clamp amplifier and data acquisition system

Micromanipulator

Borosilicate glass capillaries for pulling patch pipettes
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Pipette and bath solutions (containing appropriate ions and ATP)

PKA (catalytic subunit of protein kinase A) to activate CFTR

Test compound (Ivacaftor-d9)

Procedure:

Cell Preparation:

Plate cells at a low density to allow for easy access to individual cells.

Pipette Preparation:

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance

of 5-10 MΩ.

Fill the pipette with the appropriate intracellular solution.

Seal Formation:

Using the micromanipulator, carefully bring the pipette tip into contact with the cell

membrane.

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip

and the cell membrane.

Excised Patch Formation (Inside-Out Configuration):

After forming a gigaohm seal, pull the pipette away from the cell to excise a patch of

membrane, with the intracellular side of the membrane now facing the bath solution.

Single-Channel Recording:

Apply a constant voltage across the membrane patch.

Add PKA and ATP to the bath solution to activate the CFTR channels in the patch.

Record the single-channel currents.
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Compound Application:

Perfuse the bath with a solution containing the test compound (Ivacaftor-d9) and record

the changes in channel activity.

Data Analysis:

Analyze the recordings to determine the single-channel current amplitude and the channel

open probability (Po).

An increase in Po in the presence of Ivacaftor-d9 indicates potentiation of the CFTR

channel.

Metabolic Pathways and Experimental Workflows
The metabolism of Ivacaftor and, by extension, Ivacaftor-d9, is primarily a Phase I oxidation

process mediated by CYP3A4, followed by Phase II conjugation. The deuteration of Ivacaftor

slows down the initial oxidation step.

Ivacaftor-d9 Metabolism Pathway

Ivacaftor-d9 (CTP-656)

Deuterated M1
(Hydroxymethyl-ivacaftor-d)

CYP3A4 (Slower)

Deuterated M6
(Ivacaftor-carboxylate-d)

CYP3A4 (Slower)

Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of Ivacaftor-d9.

Experimental Workflow for In Vitro Metabolism Study
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Caption: Workflow for in vitro metabolic stability assay.

Logical Relationship in CFTR Potentiator Drug
Discovery
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Caption: Logical flow in the development of Ivacaftor-d9.

Conclusion
The exploratory studies on Ivacaftor-d9 and its metabolites have successfully demonstrated

the potential of deuterium modification to improve the pharmacokinetic profile of a clinically

important drug. The enhanced metabolic stability of Ivacaftor-d9 leads to a longer half-life and

increased exposure of the parent compound, providing a strong rationale for its development

as a once-daily therapy for cystic fibrosis. While the pharmacological activity of the deuterated

metabolites appears equivalent to their non-deuterated counterparts, their reduced formation

contributes to a more favorable overall exposure profile. This technical guide provides
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researchers and drug development professionals with a foundational understanding of the key

data and experimental methodologies used to characterize these novel deuterated compounds,

facilitating further research and development in the field of CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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